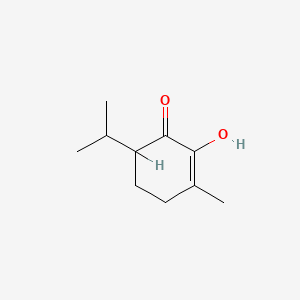
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is a cyclic monoterpene ketone with the molecular formula C10H16O2. It is characterized by a cyclohex-2-en-1-one structure substituted by a hydroxy group at position 2, a methyl group at position 3, and an isopropyl group at position 6 . This compound is known for its presence in various plant metabolites and has been studied for its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be synthesized through several methods. One notable method involves the ring opening of α,β-epoxyketone catalyzed by silica gel supported acids, which has been shown to produce diosphenols with high yields. Another method includes the oxidation of 2-isopropylcyclohexanone with copper (II) chloride.
Industrial Production Methods: Industrial production of diosphenol often involves the use of acid-catalyzed reactions. For instance, the reaction of o-bromobenzyl alcohol with 1,2-cyclohexanedione under acidic conditions can yield diosphenol ethers . These methods are optimized for scalability and efficiency to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert diosphenol into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Copper (II) chloride is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Acidic or basic conditions are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of diosphenol involves its interaction with various molecular targets and pathways. It is known to act by irritating the gallbladder, leading to increased urine production . Additionally, diosphenol’s antioxidant properties contribute to its biological effects by neutralizing free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is unique among cyclic monoterpene ketones due to its specific substitution pattern. Similar compounds include:
Menthone: Another cyclic monoterpene ketone with a similar structure but different substitution pattern.
Pulegone: A monoterpene ketone with a distinct structure and different biological activities.
Carvone: A cyclic monoterpene ketone with a similar ring structure but different functional groups.
These compounds share some chemical properties with diosphenol but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
490-03-9 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6,8,11H,4-5H2,1-3H3 |
Clé InChI |
QSIMLPCPCXVYDD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(CC1)C(C)C)O |
SMILES canonique |
CC1=C(C(=O)C(CC1)C(C)C)O |
melting_point |
83.0 °C 83 °C |
Key on ui other cas no. |
490-03-9 |
Description physique |
Colourless to pale yellow crystals; Minty tea aroma |
Solubilité |
Slightly soluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















